molecular formula C15H20BrNO4S B12073642 tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

Cat. No.: B12073642
M. Wt: 390.3 g/mol
InChI Key: VZDASWKBFFDZLQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a bromophenyl sulfonyl moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate typically involves multiple steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols using reagents like thionyl chloride or phosphorus tribromide.

  • Introduction of the Bromophenyl Sulfonyl Group: : The bromophenyl sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

  • Esterification: : The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromophenyl group or the ester moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols; bases like NaOH or K2CO3

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a potential candidate for probing enzyme interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the bromophenyl sulfonyl group may enhance its biological activity and specificity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate depends on its specific application. In general, azetidine derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromophenyl sulfonyl group may enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((methylsulfonyl)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((phenylsulfonyl)methyl)azetidine-1-carboxylate
  • tert-Butyl 3-((4-chlorophenyl)sulfonyl)methyl)azetidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate stands out due to the presence of the bromine atom in the phenyl group. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the bromine atom can serve as a handle for further functionalization through substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C15H20BrNO4S

Molecular Weight

390.3 g/mol

IUPAC Name

tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3

InChI Key

VZDASWKBFFDZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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